molecular formula C15H16ClN3O B2881595 2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide CAS No. 2411242-92-5

2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide

Cat. No. B2881595
CAS RN: 2411242-92-5
M. Wt: 289.76
InChI Key: ZHPLOHCISFAFMP-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CCPA and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

CCPA acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor. When CCPA binds to the receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CCPA has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the regulation of intracellular signaling pathways. These effects are mediated through the activation of the adenosine A1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCPA for lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific effects of activating this receptor without affecting other receptors or physiological processes. However, one limitation of CCPA is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of neurological disorders, such as epilepsy and chronic pain. Another area of interest is the development of new compounds that are similar to CCPA but have improved solubility and other properties that make them more suitable for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of CCPA and its effects on different physiological processes.

Synthesis Methods

The synthesis of CCPA involves several steps, including the reaction of 2-chloroacetamide with cyclopropylamine, followed by the reaction of the resulting compound with 1-phenylpyrazole-4-carbaldehyde. The final product is obtained through a series of purification steps. The synthesis method has been optimized to produce high yields of pure CCPA.

Scientific Research Applications

CCPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective agonist for the adenosine A1 receptor, which is involved in a range of physiological processes, including sleep regulation, pain perception, and cardiovascular function. CCPA has been used in studies investigating the role of the adenosine A1 receptor in these processes.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-8-15(20)18(13-6-7-13)10-12-9-17-19(11-12)14-4-2-1-3-5-14/h1-5,9,11,13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLOHCISFAFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide

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